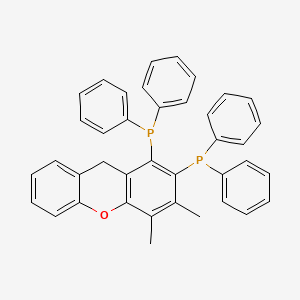

Dimethyl bis diphenylphosphino xanthene

Description

Historical Context and Discovery of Xanthene-Based Diphosphines

The development of Xantphos in the early 1990s by the research group of Piet W.N.M. van Leeuwen was a direct response to the limitations of existing diphosphine ligands. evitachem.comdatapdf.com At the time, widely used ligands such as dppe (1,2-bis(diphenylphosphino)ethane) and dppp (B1165662) (1,3-bis(diphenylphosphino)propane) typically constrained transition metals with bite angles below 90°. evitachem.com This geometric limitation restricted their effectiveness in catalytic reactions where specific transition state geometries were required. evitachem.com

Through deliberate molecular design, aided by computational chemistry, van Leeuwen and his coworkers sought to create ligands with larger, more defined bite angles. evitachem.comacs.orgacs.org Their research led to a series of diphosphines built upon rigid heterocyclic aromatic backbones, with the xanthene scaffold proving particularly effective. datapdf.comacs.orgacs.org The synthesis of Xantphos, achieved through the double directed lithiation of 9,9-dimethylxanthene (B1361183) with sec-butyllithium (B1581126) and subsequent reaction with chlorodiphenylphosphine, provided a ligand with a significantly wider "natural bite angle". wikipedia.org This breakthrough allowed for greater control over the geometry of metal complexes, opening new avenues in catalysis. acs.org

Ligand Classification and Chemical Identity

Xantphos is a colorless solid with the chemical formula C₃₉H₃₂OP₂ and a molecular weight of 578.62 g/mol . wikipedia.orgcommonorganicchemistry.com Its systematic IUPAC name is (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphane). wikipedia.org

Interactive Table: Chemical Identity of Xantphos

| Identifier | Value |

|---|---|

| CAS Number | 161265-03-8 |

| Molecular Formula | C₃₉H₃₂OP₂ |

| Molecular Weight | 578.62 g/mol |

| Appearance | Colorless to light-yellow solid |

| Melting Point | 224-228 °C |

Xantphos belongs to the broad class of organophosphorus compounds, which are organic molecules containing phosphorus-carbon bonds. wikipedia.orgwikipedia.orgcatalysis.blog This class of compounds is integral to organic synthesis, where they serve various roles, including as reagents in reactions like the Wittig reaction and as supporting ligands in homogeneous catalysis. wikipedia.orgnih.gov In its role as a ligand, the phosphorus atoms in Xantphos utilize their lone pair of electrons to coordinate with a metal center. numberanalytics.com

As a ligand, Xantphos is classified as a bidentate diphosphine (also known as a bisphosphane). wikipedia.orgwikipedia.org This means it possesses two phosphine (B1218219) donor groups within a single molecule, allowing it to bind to a metal center at two points simultaneously, a process known as chelation. numberanalytics.comwikipedia.org This chelation effect generally leads to more stable metal complexes compared to those formed with monodentate ligands. numberanalytics.com

A defining characteristic of Xantphos is its rigid xanthene backbone, which forces the two phosphorus atoms into a specific spatial arrangement. evitachem.com This results in a wide and well-defined P-M-P "bite angle" of approximately 108° when coordinated to a metal (M). wikipedia.orgchemicalbook.com This structural feature is crucial to its function, as the bite angle significantly influences the electronic and steric environment around the metal, thereby dictating the catalytic activity and selectivity of the complex. acs.org Due to its wide bite angle, Xantphos can coordinate to metals in either a cis or trans fashion and is sometimes referred to as a trans-spanning ligand. wikipedia.orgchemicalbook.com

General Significance in Organometallic Chemistry and Homogeneous Catalysis

The unique structural attributes of Xantphos have made it an indispensable tool in homogeneous catalysis. evitachem.com By forming stable and well-defined complexes with transition metals—most notably palladium, but also rhodium, nickel, and copper—Xantphos plays a critical role in facilitating and controlling a wide array of chemical reactions. evitachem.commedchemexpress.comnih.gov

The ligand's large bite angle and steric bulk are key to its success. nbinno.com These features can enhance the rate of reductive elimination, a crucial step in many catalytic cycles, and can promote reactions that are difficult to achieve with other ligands. evitachem.com Xantphos is particularly renowned for its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig amination, and C-S coupling reactions. nbinno.comcommonorganicchemistry.comresearchgate.netbohrium.com In these processes, the Pd/Xantphos catalyst system often leads to higher yields, increased selectivity, and broader substrate scope, even with challenging substrates like aryl chlorides and triflates. nbinno.comacs.orgnih.govchem17.com

Beyond cross-coupling, Xantphos has demonstrated exceptional performance in other catalytic transformations, including:

Hydroformylation: The ligand's structure induces high regioselectivity, favoring the formation of the desired linear aldehyde product. wikipedia.orgchemicalbook.com

Carbonylation: It is an effective ligand for the palladium-catalyzed carbonylation of aryl bromides. nbinno.comchemicalbook.com

Nickel-catalyzed reactions: Xantphos is a prolific ligand for various nickel-catalyzed processes, including hydrocyanation and cycloadditions. nih.gov

Overview of Research Trajectories

Research involving Xantphos continues to be an active area of investigation, driven by its versatility and effectiveness. Current research trajectories focus on several key areas. One major avenue is the expansion of its application in novel catalytic reactions. Scientists are continuously exploring the use of Xantphos-metal complexes to mediate new types of bond formations and to functionalize previously unreactive molecules. acs.orgresearchgate.net For instance, recent studies have highlighted its utility in the Negishi cross-coupling of heteroaryl halides and in iron-catalyzed alkyl-alkyl couplings. acs.orgresearchgate.net

Another significant area of research involves detailed mechanistic studies to better understand how Xantphos influences catalytic cycles. chem17.com Advanced techniques, such as electrospray ionization mass spectrometry (ESI-MS), are being used to probe the behavior of Xantphos-based catalysts under realistic reaction conditions. researchgate.net These studies aim to elucidate the nature of the active catalytic species and the factors that govern reaction rates and selectivity, such as the equilibrium between mono-ligated and bis-ligated palladium species. chem17.com

Furthermore, efforts are ongoing to develop derivatives of Xantphos. By modifying the xanthene backbone or the phenyl groups on the phosphorus atoms, researchers aim to fine-tune the ligand's electronic and steric properties. This allows for the creation of bespoke ligands optimized for specific catalytic challenges, potentially leading to even more active and selective catalysts for applications in pharmaceuticals, agrochemicals, and materials science. researchgate.netlookchem.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C39H32OP2 |

|---|---|

Molecular Weight |

578.6 g/mol |

IUPAC Name |

(1-diphenylphosphanyl-3,4-dimethyl-9H-xanthen-2-yl)-diphenylphosphane |

InChI |

InChI=1S/C39H32OP2/c1-28-29(2)38(41(31-18-7-3-8-19-31)32-20-9-4-10-21-32)39(35-27-30-17-15-16-26-36(30)40-37(28)35)42(33-22-11-5-12-23-33)34-24-13-6-14-25-34/h3-26H,27H2,1-2H3 |

InChI Key |

YZUSXXAWDPYKPS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC3=CC=CC=C3C2)P(C4=CC=CC=C4)C5=CC=CC=C5)P(C6=CC=CC=C6)C7=CC=CC=C7)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Dimethyl Bis Diphenylphosphino Xanthene and Its Analogs

Primary Synthetic Routes and Optimizations

The most prevalent and established method for the synthesis of Xantphos relies on a two-step process involving the selective functionalization of the 9,9-dimethylxanthene (B1361183) core.

Double Directed Lithiation of 9,9-Dimethylxanthene

The cornerstone of the primary synthetic route is the double directed ortho-lithiation of 9,9-dimethylxanthene. This reaction utilizes a strong organolithium base to selectively deprotonate the aromatic rings at the positions adjacent to the oxygen atom of the xanthene backbone. The oxygen atom acts as a directing group, coordinating to the lithium cation and thereby increasing the acidity of the neighboring protons at the 4 and 5 positions.

The typical procedure involves the use of sec-butyllithium (B1581126) (s-BuLi) as the lithiating agent in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA). TMEDA acts as a chelating agent for the lithium ion, breaking down the multimeric aggregates of the organolithium reagent and increasing its basicity and reactivity. The reaction is typically carried out in an aprotic solvent such as diethyl ether or a mixture of ethers and alkanes. The stoichiometry of the reagents is crucial, with at least two equivalents of the organolithium reagent required to achieve dilithiation.

Reaction with Chlorodiphenylphosphine

Following the successful dilithiation of the 9,9-dimethylxanthene backbone, the resulting dilithio intermediate is quenched with an electrophilic phosphorus source. Chlorodiphenylphosphine (ClPPh₂) is the most commonly employed reagent for this purpose. The highly nucleophilic carbanions of the dilithiated xanthene readily attack the electrophilic phosphorus center of chlorodiphenylphosphine, displacing the chloride and forming the desired carbon-phosphorus bonds. This step is typically performed at low temperatures to control the reactivity and minimize the formation of side products. The addition of two equivalents of chlorodiphenylphosphine ensures the formation of the bis(diphenylphosphino) derivative.

Reaction Conditions and Yield Optimization Studies

| Parameter | Condition | Rationale |

| Lithiating Agent | sec-Butyllithium (s-BuLi) | Offers a good balance of reactivity and steric hindrance for selective deprotonation. |

| Additive | TMEDA | Sequesters lithium ions, increasing the effective basicity of the organolithium reagent. |

| Solvent | Diethyl ether, Hexanes | Aprotic and non-reactive towards the organolithium reagents. |

| Temperature | 0 °C to room temperature for lithiation; low temperatures for phosphination | Controls the rate of reaction and minimizes side reactions. |

| Reaction Time | Several hours to overnight for lithiation | Ensures complete dilithiation of the xanthene backbone. |

Optimization studies generally focus on fine-tuning these parameters to maximize the formation of the desired 4,5-disubstituted product while minimizing monolithiation or substitution at other positions. The careful control of stoichiometry and temperature during the addition of chlorodiphenylphosphine is also critical to prevent the formation of undesired byproducts.

Exploration of Alternative Synthetic Pathways

While the double directed lithiation route is the most widely adopted, an alternative synthetic pathway for Xantphos has been reported. This method involves the acid-catalyzed reaction of bis(2-diphenylphosphinophenyl) ether with acetone (B3395972). In this procedure, trifluoromethanesulfonic acid is used as a catalyst to promote the condensation reaction between the two reactants, leading to the formation of the 9,9-dimethylxanthene backbone with the diphenylphosphino groups already in place. This route offers a different strategic approach to the synthesis of the Xantphos ligand, although it is less commonly employed than the lithiation-based method. One reported instance of this method achieved a yield of 90%.

Synthesis of Dimethyl bis diphenylphosphino xanthene Derivatives and Analogs

The versatility of the Xantphos ligand has spurred the development of derivatives and analogs with modified backbones to fine-tune the steric and electronic properties of the resulting metal complexes. The synthesis of these analogs often follows a similar strategy to that of Xantphos, starting with a modified heterocyclic core.

Ligands with Modified Xanthene Backbones (e.g., Sixantphos, Thixantphos, DBFphos)

Sixantphos and Thixantphos: These analogs feature a silicon (Si) or sulfur (S) atom, respectively, at the 10-position of the xanthene backbone, in place of the ether oxygen. The synthesis of these ligands, particularly their tert-butyl substituted derivatives (t-Bu-Sixantphos and t-Bu-Thixantphos), is achieved through a similar double directed lithiation of the corresponding 9,9-dimethyl-9-sila-xanthene or 9,9-dimethyl-9-thia-xanthene backbone. This is followed by quenching with a suitable chlorophosphine, such as chlorodi-tert-butylphosphine, to introduce the phosphino (B1201336) groups.

Ligands with Modified Phosphine (B1218219) Units

The standard this compound (Xantphos) ligand, with its diphenylphosphino groups, has been a cornerstone in catalysis. However, the quest for enhanced catalytic activity, selectivity, and stability has driven the development of analogues with modified phosphine units. These modifications primarily involve altering the steric and electronic properties of the phosphorus atoms by replacing the phenyl groups with other substituents. Two notable examples are P-chirogenic Xantphos ligands and those bearing bulky tert-butyl groups (t-Bu-Xantphos).

P-chirogenic Xantphos Ligands:

The introduction of chirality at the phosphorus atom, creating P-chirogenic ligands, represents a significant advancement in asymmetric catalysis. The synthesis of these ligands allows for the fine-tuning of the chiral environment around the metal center, which can lead to high enantioselectivity in various reactions. A series of P-chirogenic Xantphos ligands have been synthesized using a modification of the Jugé method. This approach involves the in situ deboranation of a chiral ephedrine-based phosphinite before the crucial P-C coupling step nih.gov. The stereochemical integrity of the phosphorus centers is a critical aspect that is carefully evaluated during synthesis, storage, and catalytic application to ensure the reliability of the ligand in inducing asymmetry nih.gov. These P-chirogenic ligands have demonstrated their utility in rhodium-catalyzed asymmetric hydrogenation, achieving high conversions and enantiomeric excesses nih.gov. A library of new P-chirogenic Xantphos ligands featuring 2,7-di-tert-butyl substituents on the xanthene backbone has also been reported, highlighting the ongoing efforts to expand the diversity and utility of this class of ligands biu.ac.il.

t-Bu-Xantphos Ligands:

Replacing the phenyl groups on the phosphorus atoms with sterically demanding tert-butyl groups leads to the formation of t-Bu-Xantphos ligands. This modification significantly increases the steric bulk around the metal center, which can influence the coordination geometry, stability, and catalytic activity of the resulting metal complexes. The synthesis of t-Bu-Xantphos ligands is typically achieved through the lithiation of the xanthene backbone using sec-butyllithium in the presence of TMEDA, followed by reaction with di-tert-butylchlorophosphine (PtBu₂Cl) wgtn.ac.nz. This modification has a profound impact on the ligand's properties. For instance, the calculated natural bite angle of t-Bu-Xantphos is significantly larger than that of the parent Ph-Xantphos due to the increased steric repulsion of the tert-butyl groups semanticscholar.org. Furthermore, the electronic properties are also altered, with t-Bu-Xantphos ligands exhibiting higher basicity compared to their phenyl-substituted counterparts semanticscholar.org.

Another interesting analogue is Nixantphos , where the CMe₂ group at the 9-position of the xanthene backbone is replaced by an N-H group. This modification allows for further functionalization at the nitrogen atom. For example, a Nixantphos-styrene monomer was synthesized in one step via nucleophilic substitution of 4-chloromethylstyrene by deprotonated Nixantphos in DMF at 60 °C nih.gov. This demonstrates the versatility of the xanthene scaffold for creating tailored ligands for specific applications, such as incorporation into polymers or solid supports.

Table 1: Synthesis of Xantphos Analogs with Modified Phosphine Units This table is interactive and can be sorted by clicking on the column headers.

| Ligand Name | Key Synthetic Step | Reagents | Purpose of Modification |

|---|---|---|---|

| P-chirogenic Xantphos | P-C coupling with chiral phosphinite | Ephedrine-based phosphinite, n-BuLi | Introduction of chirality for asymmetric catalysis |

| t-Bu-Xantphos | Phosphination of lithiated xanthene | sec-BuLi/TMEDA, PtBu₂Cl | Increased steric bulk and basicity |

| Nixantphos-styrene | N-alkylation of Nixantphos | Nixantphos, NaH, 4-chloromethylstyrene | Backbone functionalization for immobilization |

Mechanistic Probe Ligands (e.g., XL-Xantphos)

Understanding the role of each part of a ligand in a catalytic cycle is crucial for the rational design of more efficient catalysts. In the case of Xantphos, the potential for the xanthene bridge oxygen atom to coordinate to the metal center has been a subject of investigation. To elucidate the influence of this P-O-P coordination, a mechanistic probe ligand named XL-Xantphos was designed and synthesized researchgate.net.

XL-Xantphos, or ((9,9-dimethyl-9H-xanthene-4,5-diyl)bis(4,1-phenylene))bis(diphenylphosphane), is an analogue of Xantphos that is geometrically constrained from coordinating through the xanthene oxygen atom researchgate.net. This is achieved by introducing phenyl spacers between the xanthene backbone and the diphenylphosphino groups. The synthesis of this ligand involves a Suzuki coupling reaction between the diboronic acid of 9,9-dimethylxanthene and 1-bromo-4-iodobenzene, followed by a lithium-halogen exchange and reaction with chlorodiphenylphosphine nih.gov.

Comparative studies of XL-Xantphos and Xantphos in various catalytic reactions have provided valuable insights into the role of the oxygen bridge. In rhodium-catalyzed hydroformylation of 1-octene (B94956), XL-Xantphos performed almost identically to Xantphos, suggesting that the high regioselectivity for the linear aldehyde is primarily a consequence of the large bite angle of these ligands and is not influenced by oxygen coordination researchgate.netnih.gov. Similarly, in the palladium-catalyzed amidocarbonylation of 4-bromoanisole, no significant difference was observed between the two ligands researchgate.netnih.govcore.ac.uk.

However, computational studies on Pd(II) phosphine complexes have revealed that Xantphos and XL-Xantphos have different preferences for coordination geometries. XL-Xantphos shows a thermodynamic preference for trans-chelated structures, whereas the cis-isomer of the Xantphos-PdCl₂ complex was calculated to be more stable wgtn.ac.nzresearchgate.netnih.gov. This preference for cis-chelation in the case of Xantphos may be a key factor in its effectiveness in many catalytic reactions involving d⁸ square planar palladium intermediates wgtn.ac.nzresearchgate.netnih.gov.

Table 2: Comparative Catalytic Performance of Xantphos and XL-Xantphos This table is interactive and can be sorted by clicking on the column headers.

| Catalytic Reaction | Substrate | Metal | Key Finding | Reference |

|---|---|---|---|---|

| Hydroformylation | 1-Octene | Rhodium | Both ligands show similar high regioselectivity for the linear aldehyde. | researchgate.netnih.gov |

| Amidocarbonylation | 4-Bromoanisole | Palladium | No significant difference in performance observed between the two ligands. | researchgate.netnih.govcore.ac.uk |

| Coordination Geometry | Pd(II) Complexes | - | Xantphos prefers cis-chelation, while XL-Xantphos prefers trans-chelation (computational). | wgtn.ac.nzresearchgate.netnih.gov |

Structural Elucidation and Ligand Design Principles of Dimethyl Bis Diphenylphosphino Xanthene

Molecular Structure and Conformation Analysis

The ligand 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, commonly known as Xantphos, is a notable organophosphorus compound utilized extensively in coordination chemistry and homogeneous catalysis. ontosight.aichemicalbook.com Its efficacy stems from a unique and well-defined three-dimensional structure, which imparts specific steric and electronic properties upon coordination to a metal center. nbinno.com

The core of the Xantphos ligand is the xanthene heterocycle, which provides a rigid and bulky scaffold. ontosight.ai This rigidity is crucial as it pre-organizes the two phosphorus donor atoms, minimizing conformational ambiguity upon metal binding. The dibenzopyran ring system of xanthene is inherently planar, but the presence of the dimethyl-substituted carbon at the 9-position forces the molecule into a defined dihedral angle. This structural constraint creates a specific spatial arrangement for the diphenylphosphino groups attached at the 4 and 5 positions. ontosight.ailookchem.com

The steric environment created by this backbone is substantial. The bulky framework holds the phenyl groups of the phosphino (B1201336) moieties in a fixed orientation relative to each other, creating a well-defined coordination pocket around the metal center. This steric hindrance plays a significant role in influencing the regioselectivity and stability of catalytic intermediates. researchgate.net The defined geometry of the xanthene backbone is a key design principle that distinguishes Xantphos from more flexible diphosphine ligands. acs.org

The two diphenylphosphino [(P(C6H5)2)] groups are the primary points of interaction with a transition metal. These groups contribute significantly to both the steric and electronic properties of the ligand.

Steric Bulk: Each diphenylphosphino group is sterically demanding due to the presence of two phenyl rings. The four phenyl rings collectively occupy a large volume, which can effectively shield the coordinated metal center. This steric bulk can prevent undesirable side reactions, such as the formation of inactive dimeric species, and can influence the substrate's approach to the metal, thereby controlling selectivity. nbinno.comresearchgate.net

Electronic Modulation: Phosphine (B1218219) ligands are classic examples of σ-donating and π-accepting ligands. The phosphorus atoms in Xantphos donate electron density to the metal center through a σ-bond. The nature of the substituents on the phosphorus atoms modulates this electron-donating ability. Phenyl groups are less electron-donating than alkyl groups, making Xantphos a moderately basic phosphine. wgtn.ac.nz The electronic properties of the ligand can be fine-tuned by introducing electron-donating or electron-withdrawing substituents on the phenyl rings, which in turn influences the reactivity of the metal complex. researchgate.net The electron density at the metal center is a critical factor in many catalytic cycles, affecting processes like oxidative addition and reductive elimination. researchgate.net

Chelation Characteristics

The manner in which Xantphos binds to a metal center is a defining feature of its chemical behavior. As a bidentate ligand, it forms a chelate ring with the metal, and the geometric parameters of this ring are of paramount importance.

The bite angle, defined as the P-M-P angle in a metal-diphosphine complex, is a critical parameter that governs the geometry and reactivity of the resulting complex. cmu.edu Xantphos is specifically designed to enforce a wide bite angle. nih.govacs.org

The "natural bite angle" is a calculated, metal-independent parameter that reflects the preferred coordination angle dictated solely by the ligand's backbone geometry. researchgate.net For Xantphos, this angle is notably large, calculated to be approximately 108° to 112°. chemicalbook.comwgtn.ac.nz This value is significantly larger than that of diphosphines with shorter, more flexible backbones, which typically prefer angles around 90°. cmu.edu

Computational studies have shown that the Xantphos ligand possesses a degree of flexibility, with a calculated range of accessible bite angles between 97° and 135°. acs.orgchem17.com This flexibility allows the ligand to accommodate the geometric preferences of various transition metals and coordination numbers without imposing excessive strain energy. researchgate.net The combination of a large natural bite angle and a reasonable flexibility range is a key aspect of its versatility. acs.orgnih.gov

| Ligand | Natural Bite Angle (βn) | Observed P-M-P Angle Range (°C) | Metal Center Examples |

|---|---|---|---|

| Xantphos | ~111° | 100-134° | Pd, Rh, Pt, Ir |

| dppe | ~85° | 82-90° | Pd, Rh, Ni |

| dppp (B1165662) | ~91° | 88-95° | Pd, Rh, Ni |

| DPEphos | ~102° | 99-105° | Rh, Pd |

The wide bite angle of Xantphos has a profound influence on the coordination geometry of the metal center. In four-coordinate complexes, such as those of Palladium(II) or Platinum(II), ligands with small bite angles (~90°) strongly favor a cis-square planar geometry. In contrast, the ~111° bite angle of Xantphos can stabilize geometries that deviate from the ideal 90° P-M-P angle. cmu.edu For example, while it readily forms cis-adducts, it is also known as a trans-spanning ligand, capable of forming stable complexes with the phosphorus atoms in mutually trans positions, a rare feat for diphosphines. chemicalbook.com

In five-coordinate trigonal bipyramidal complexes, common intermediates in reactions like hydroformylation, the ideal angle between two equatorial ligands is 120°. The bite angle of Xantphos is much closer to this value than that of smaller-bite-angle ligands. This geometric preference for bis-equatorial coordination is believed to be a key factor in the high selectivity observed in many rhodium-catalyzed reactions using Xantphos. cmu.edupsu.edu By enforcing a specific geometry, the ligand can lower the energy of desired transition states and raise the energy of undesired ones, thereby directing the reaction pathway. acs.org This ability to dictate coordination geometry is a central tenet of its design and application in catalysis. rsc.org

Trans-Spanning Ligand Behavior

Dimethyl bis diphenylphosphino xanthene, commonly known as Xantphos, is a bidentate diphosphine ligand distinguished by its rigid xanthene backbone. This structural rigidity imposes a large phosphorus-metal-phosphorus (P-M-P) angle, a critical parameter known as the bite angle. The natural bite angle of Xantphos is notably wide, typically cited as around 108-112°. wikipedia.orgnih.govacs.org This inherent structural feature is a direct consequence of the xanthene framework holding the two diphenylphosphino groups in a divergent orientation.

This wide bite angle is fundamental to the ligand's ability to engage in trans-spanning coordination. In square-planar or octahedral metal complexes, typical diphosphine ligands with smaller bite angles, such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), preferentially occupy cis positions. wikipedia.org In contrast, the large P-P separation enforced by the Xantphos backbone allows it to span opposite, or trans, coordination sites of a metal center. wikipedia.org This capability has been crystallographically verified in numerous palladium(II) and platinum(II) complexes. acs.orgwgtn.ac.nzresearchgate.net

For instance, X-ray analysis of the palladium complex (Xantphos)Pd(4-cyanophenyl)(Br) revealed a trans-chelating structure with a P-Pd-P angle of 150.7°. nih.gov Similarly, studies on complexes of the type [(Xantphos)Pd(Aryl)]X have consistently shown a strong preference for trans coordination, with P-Pd-P angles in the range of 150.4°–155.0°. acs.org The synthesis of [M(t-Bu-xantphos)Cl₂] complexes, where M is Palladium or Platinum, also results in exclusive trans coordination of the diphosphine ligand. wgtn.ac.nz The X-ray crystal structure of a related platinum complex, [Pt(t-Bu-thixantphos)Cl₂], confirmed a P-Pt-P bite angle of 151.7°. wgtn.ac.nz This behavior classifies Xantphos as a quintessential trans-spanning ligand, a characteristic that profoundly influences the geometry and reactivity of its metal complexes. wikipedia.orgresearchgate.net

Hemilabile Coordination Modes

Beyond its classic bidentate (κ²) coordination through the two phosphorus atoms, Xantphos exhibits hemilabile behavior. Hemilability refers to the ability of a multidentate ligand to reversibly dissociate one of its donor atoms from the metal center, creating a vacant coordination site that can facilitate catalytic processes. whiterose.ac.uk In the case of Xantphos and related POP-type ligands, the ether oxygen atom within the xanthene backbone can act as a third, weakly coordinating donor site. whiterose.ac.uk

This allows for variable coordination modes, including:

κ²-P,P coordination: The most common mode, where only the two phosphorus atoms bind to the metal.

κ³-P,O,P coordination: A tridentate pincer-like mode where both phosphorus atoms and the central ether oxygen coordinate to the metal.

The ability to switch between these modes is a key aspect of the ligand's functionality. The dissociation of the relatively weak metal-oxygen bond can open up a coordination site, which is crucial for substrate binding and subsequent steps in a catalytic cycle. whiterose.ac.uk This behavior has been observed in various transition metal complexes. For example, iridium(III)-hydrido complexes [Ir(κ³–Xantphos)(H)₂(L)]⁺ (where L is acetone (B3395972) or acetonitrile) and rhodium complexes like [Rh(t-Bu-xantphos-κP,O,P)Cl(H)₂] demonstrate this tridentate coordination. wgtn.ac.nzresearchgate.net The equilibrium between κ² and κ³ coordination can be influenced by solvent polarity and the nature of other ligands in the coordination sphere. wgtn.ac.nz This hemilabile nature provides a mechanistic pathway for catalysts to adapt to the electronic and steric demands of different intermediates along a reaction pathway. whiterose.ac.uk

Ligand Design Strategies

Principles for Modulating Steric and Electronic Properties

The catalytic performance of metal complexes is heavily dependent on the steric and electronic properties of their ligands. For diphosphines like Xantphos, these properties can be systematically tuned by modifying the substituents on the phosphorus atoms and, to a lesser extent, the xanthene backbone.

Steric Properties: The primary measure of a phosphine ligand's steric bulk is the Tolman cone angle (θ). libretexts.orglibretexts.org This is the apex angle of a cone that encompasses the van der Waals radii of the substituent atoms on the phosphorus, measured at a standard M-P bond distance. manchester.ac.uk A larger cone angle indicates greater steric hindrance around the metal center. In Xantphos-type ligands, changing the aryl groups on the phosphorus atoms to bulkier alkyl groups, such as tert-butyl (t-Bu), significantly increases the steric demand. This is reflected in the calculated natural bite angle, which increases from ~112-114° for the standard phenyl-substituted Xantphos to ~127-128° for t-Bu-Xantphos. wgtn.ac.nz This increased bulk can influence catalyst activity and selectivity by controlling substrate access to the metal center. acs.org

Electronic Properties: The electronic nature of a phosphine ligand is defined by its electron-donating or -withdrawing capability. This is often quantified by the Tolman Electronic Parameter (TEP), which is derived from the C-O stretching frequency of [Ni(CO)₃(L)] complexes. libretexts.orglibretexts.org More strongly electron-donating ligands increase the electron density on the metal, which results in more back-bonding to the CO ligands and a lower ν(CO) stretching frequency. Replacing the electron-withdrawing phenyl groups on Xantphos with electron-donating alkyl groups like tert-butyl increases the ligand's basicity (electron-donating strength). wgtn.ac.nz This modulation of electronic properties is crucial as it directly affects the reactivity of the metal center in key catalytic steps such as oxidative addition and reductive elimination. researchgate.net

Comparison with Other Diphosphine Ligands

The utility of Xantphos is best understood in comparison to other common diphosphine ligands. The most significant distinguishing feature is the bite angle, which is dictated by the ligand's backbone structure. This geometric parameter critically influences the coordination geometry and, consequently, the outcome of catalytic reactions. wikipedia.orgrsc.org

| Ligand | Common Abbreviation | Backbone Structure | Natural Bite Angle (βn) | Typical Chelate Ring Size |

| This compound | Xantphos | Rigid Heterocyclic (Xanthene) | ~108–112° | 9-membered |

| 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | BINAP | Biaryl | ~93° | 7-membered |

| 1,1'-Bis(diphenylphosphino)ferrocene | dppf | Metallocene | ~99° | 7-membered |

| 1,3-Bis(diphenylphosphino)propane | dppp | Propyl Chain | ~91° | 6-membered |

| 1,2-Bis(diphenylphosphino)ethane | dppe | Ethyl Chain | ~86° | 5-membered |

| Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | SPhos | Biaryl | >110° (Large) | 7-membered |

Data compiled from multiple sources. wikipedia.orgresearchgate.netwikipedia.orgwikipedia.orgwikipedia.orgtaylorandfrancis.com

As the table illustrates, Xantphos possesses one of the largest natural bite angles among common diphosphines, surpassed by some specialized biarylphosphine ligands like SPhos. researchgate.netacs.org Ligands like dppe and dppp have much smaller bite angles due to their flexible alkane backbones, which favor the formation of small, five- or six-membered chelate rings and cis-coordination geometries. wikipedia.orgwikipedia.orgtaylorandfrancis.com BINAP and dppf have intermediate bite angles, constrained by their biaryl and ferrocene (B1249389) backbones, respectively. researchgate.netwikipedia.org The rigid, pre-organized structure of the Xantphos backbone is what enables its wide bite angle, promoting trans-spanning coordination and facilitating reductive elimination in cross-coupling catalysis, a step often favored by larger P-M-P angles. researchgate.net This structural difference is a primary reason for the distinct catalytic activities observed when switching from ligands like dppe to Xantphos in reactions such as palladium-catalyzed cross-couplings. researchgate.netnih.gov

Coordination Chemistry of Dimethyl Bis Diphenylphosphino Xanthene Metal Complexes

Complex Formation with Transition Metals

Xantphos readily forms stable complexes with a variety of transition metals, acting as a chelating ligand through its two phosphorus atoms. The flexibility of the xanthene backbone allows for a range of bite angles, which can be adapted to the electronic and steric requirements of the metal center. This adaptability is a key factor in the diverse coordination chemistry of Xantphos.

Xantphos has been extensively used in palladium chemistry, particularly in the development of catalysts for cross-coupling reactions. It forms well-defined complexes with palladium(II), which often serve as precatalysts in these transformations.

A notable example is the complex (Xantphos)Pd(4-cyanophenyl)(Br), which was prepared from Xantphos, Pd₂(dba)₃, and 4-bromobenzonitrile acs.org. X-ray crystallographic analysis of this complex revealed a rare trans-chelating coordination of the Xantphos ligand to the palladium(II) center, resulting in a large P-Pd-P bite angle of 150.7° acs.org. This trans-coordination is a direct consequence of the wide bite angle imposed by the Xantphos backbone. In solution, (Xantphos)Pd(II) complexes can exist as an equilibrium mixture of cis- and trans-isomers nih.gov.

Another important class of palladium(II) complexes are the palladacycles, such as Xantphos Pd G2 and Xantphos Pd G3, which are highly efficient precatalysts for Buchwald-Hartwig amination and other cross-coupling reactions smolecule.comlookchem.comsigmaaldrich.com. In these complexes, the palladium(II) center is typically in a square planar geometry, coordinated to the two phosphorus atoms of the Xantphos ligand, a carbon atom of an aryl group, and a nitrogen atom from an aminobiphenyl fragment smolecule.com. The complex [PdCl₂(Xantphos)] has also been shown to be a highly active catalyst for the methoxycarbonylation of iodobenzene mdpi.com.

| Complex | Coordination Geometry | P-Pd-P Bite Angle (°) | Key Features |

|---|---|---|---|

| (Xantphos)Pd(4-cyanophenyl)(Br) | trans-Square Planar | 150.7 | Rare trans-chelating Xantphos ligand. acs.org |

| Xantphos Pd G3 | Square Planar | - | Third-generation Buchwald precatalyst. smolecule.com |

| [PdCl₂(Xantphos)] | Square Planar | - | Active catalyst in carbonylation reactions. mdpi.com |

The coordination chemistry of Xantphos with rhodium has been investigated, revealing a variety of complex structures and reactivities. The nature of the rhodium precursor and the reaction conditions dictate the final product. For instance, Rh(I) complexes with Xantphos derivatives can adopt a T-shaped geometry acs.orgacs.org.

In the presence of amine-boranes, {Rh(xantphos)}-based phosphido dimers can be formed through P-C bond activation of the Xantphos ligand nih.gov. These dimeric complexes feature a Rh-Rh bond, with selected bond lengths of Rh1-Rh2 being 2.5928(4) Å nih.gov. The coordination environment around each rhodium center is complex, involving bridging phosphido ligands and terminal phosphine (B1218219) coordination from the modified Xantphos backbone nih.gov.

Furthermore, rhodium complexes with tert-butyl substituted Xantphos ligands, such as [Rh(t-Bu-xantphos)Cl], are air-sensitive and can react with molecular oxygen to form [Rh(t-Bu-xantphos)Cl(η²-O₂)] complexes semanticscholar.orgwgtn.ac.nz.

| Complex | Rhodium Oxidation State | Key Structural Feature | Selected Bond Lengths (Å) |

|---|---|---|---|

| {Rh₂(xantphos′)₂}²⁺ | - | Rh-Rh bonded dimer | Rh1-Rh2: 2.5928(4) nih.gov |

| [Rh(t-Bu-xantphos)Cl(η²-O₂)] | Rh(III) | Side-on coordinated dioxygen | - |

Xantphos is a prolific ligand in nickel-catalyzed reactions. The in-situ formation of the catalyst from Ni(COD)₂ and Xantphos is a common strategy nih.gov. However, this can lead to the formation of the poorly soluble and less reactive (Xantphos)₂Ni complex nih.govresearchgate.net.

The synthesis of well-defined Xantphos nickel π-complexes, such as (Xantphos)Ni(alkyne) and (Xantphos)Ni(alkene), has been achieved nih.gov. These complexes are catalytically competent in cross-coupling and cycloaddition reactions nih.gov. For example, in the alkyne complex (Xantphos)Ni(PhC≡CPh), the Ni-C bond lengths are 1.894(2) Å and 1.905(2) Å nih.gov. It has also been shown that the supposedly unreactive (Xantphos)₂Ni can be activated by nitriles, which facilitate ligand exchange to form catalytically active species nih.govresearchgate.net.

A series of (Xantphos)Ni(o-tolyl)X complexes (where X is a halide or triflate) have been synthesized to study the effect of the counterion on catalytic activity acs.org. Additionally, the use of a sterically bulky t-Bu-Xantphos ligand has allowed for the isolation and characterization of (tBu-Xantphos)Ni(I)-Ar complexes, which are challenging to synthesize due to the often unstable nature of Ni(I) species acs.org.

| Complex | Nickel Oxidation State | Key Feature | Selected Bond Lengths (Å) |

|---|---|---|---|

| (Xantphos)Ni(PhC≡CPh) | Ni(0) | π-Alkyne complex | Ni-C: 1.894(2), 1.905(2) nih.gov |

| (tBu-Xantphos)Ni(N₂) | Ni(0) | Dinitrogen bridged dimer | N≡N: 1.144(3) acs.org |

Xantphos forms luminescent complexes with copper(I), which have potential applications in optical sensors and light-emitting devices mtak.hu. The coordination geometry around the copper(I) center in these complexes is typically a distorted tetrahedron researchgate.netnih.gov.

Mononuclear copper(I) compounds of the formula [Cu(Xantphos)₂]BF₄ have been synthesized and characterized researchgate.net. In the [Cu(Xantphos)₂]⁺ cation, the copper(I) ion is coordinated to four phosphorus atoms from two Xantphos ligands, resulting in a tetrahedral geometry researchgate.net. Heteroleptic complexes of the type [Cu(P^P)(N^N)]⁺, where P^P is Xantphos and N^N is a diimine ligand, are also well-known and often exhibit interesting photophysical properties rsc.orgst-andrews.ac.uk. The steric and electronic properties of both the Xantphos and the diimine ligand influence the emission characteristics of these complexes.

| Complex | Coordination Number | Geometry | Key Property |

|---|---|---|---|

| [Cu(Xantphos)₂]BF₄ | 4 | Tetrahedral | Luminescent researchgate.net |

| [Cu(xantphos)(N^N)]⁺ | 4 | Distorted Tetrahedral | Tunable photophysical properties. rsc.orgst-andrews.ac.uk |

Xantphos is a significant ligand in gold chemistry, capable of forming a variety of complexes with interesting structural and photophysical properties. It can form dinuclear complexes with intramolecular aurophilic (Au···Au) interactions mtak.hu. An example is the dinuclear complex [Au₂(μ-Xantphos)(O₂CCF₃)₂], which exhibits a short Au···Au interaction of 2.8966 (8) Å researchgate.net.

Both two-coordinate and three-coordinate gold(I) complexes of Xantphos have been prepared mtak.huplu.mx. For instance, a novel Xantphos analogue was used to synthesize [Au₂Cl₂(X(CP)₂)] (two-coordinate) and [AuCl(X(CP)₂)] (three-coordinate) mtak.hu. The reaction of a bis-2,5-diphenylphosphole Xantphos ligand (XDPP) with [AuCl(tht)] yields both a monocoordinated [Au(XDPP)Cl] and a dicoordinated chelate species [Au(XDPP)Cl] acs.orgnih.gov. Further reaction can lead to a dinuclear cationic complex where a hydride bridges two [Au(XDPP)]⁺ fragments acs.orgnih.gov. These gold(I) Xantphos complexes are often phosphorescent in the solid state mtak.hu.

| Complex | Coordination Number | Key Structural Feature | Au···Au Distance (Å) |

|---|---|---|---|

| [Au₂(μ-Xantphos)(O₂CCF₃)₂] | - | Dinuclear with aurophilic interaction | 2.8966 (8) researchgate.net |

| [(XDPP)Au-H-Au(XDPP)]⁺ | - | Dinuclear with bridging hydride | - |

Similar to copper(I), silver(I) also forms complexes with Xantphos. The coordination number and geometry of these complexes can vary. For example, the complex [Ag(Xantphos)₂]ClO₄·H₂O features a four-coordinate silver(I) center with a tetrahedral geometry researchgate.net. In contrast, when a more sterically demanding Xantphos derivative like tBuXantphos is used, a two-coordinate, linear geometry can be observed in the complex [Ag(tBuXantphos)]ClO₄ researchgate.net.

The synthesis of [Ag(t-Bu-xantphos)Cl] and [Ag(t-Bu-xantphos)]BF₄ has been reported, and in contrast to systems with phenyl phosphines, these species were found to be monomeric semanticscholar.orgwgtn.ac.nz. The complex [Ag(Xantphos)₂]ClO₄·H₂O is an emitting material with a radiation band at around 485 nm researchgate.net.

| Complex | Coordination Number | Geometry | Key Property |

|---|---|---|---|

| [Ag(Xantphos)₂]ClO₄·H₂O | 4 | Tetrahedral | Emitting material. researchgate.net |

| [Ag(tBuXantphos)]ClO₄ | 2 | Linear | - |

Ruthenium Complexes

Xantphos forms a range of stable complexes with ruthenium, often in the Ru(II) oxidation state. These complexes are significant as catalysts, particularly in hydrogen transfer reactions. A key precursor complex, [Ru(xantphos)(PPh₃)(CO)H₂], has been isolated and studied. tandfonline.comresearchgate.netnih.gov In this complex, the Xantphos ligand chelates to the ruthenium center. The reactivity of this complex is notably different from analogues with other phosphine ligands like dppp (B1165662) (1,3-bis(diphenylphosphino)propane), highlighting the unique influence of the Xantphos framework. researchgate.netnih.gov

Stoichiometric reactions of [Ru(xantphos)(PPh₃)(CO)H₂] with alcohols can lead to decarbonylation, yielding di- and tricarbonyl species such as [Ru(xantphos)(CO)₂H₂] and subsequently [Ru(xantphos)(CO)₃]. nih.govrsc.org These transformations demonstrate the dynamic coordination environment around the ruthenium center facilitated by the Xantphos ligand. X-ray crystallographic analysis of a related closo-ruthenacarborane complex revealed that Xantphos coordinates in a κ²-fashion through its two phosphorus atoms, with the xanthene oxygen atom remaining uncoordinated. mdpi.com

Table 1: Selected Structural Data for a Ruthenium-Xantphos Complex

| Compound | P-Ru-P Angle (°) | Ru-P Bond Lengths (Å) | Coordination Geometry |

|---|---|---|---|

| [Ru(xantphos)(PPh₃)(CO)H₂] | 102.76(2) | 2.3283(6), 2.3950(6) | Distorted Octahedral |

Data sourced from crystallographic studies of Ru-Xantphos complexes. researchgate.net

Platinum(II) Complexes

The coordination of Xantphos to Platinum(II) is a clear illustration of the ligand's large bite angle. Unlike many diphosphine ligands that exclusively form cis-complexes with square-planar Pt(II), Xantphos is capable of forming both cis and trans isomers. wikipedia.org The formation of a stable trans-chelated complex is unusual and designates Xantphos as a "trans-spanning" ligand. wikipedia.org The parent complex, cis-[PtCl₂(xantphos)], can be synthesized and characterized, but the ability to also access a trans geometry is a key feature of its coordination chemistry. nih.gov

Studies on related ligands with increased steric bulk, such as t-Bu-Xantphos, show an exclusive preference for trans coordination in [M(t-Bu-xantphos)Cl₂] (M = Pd, Pt) complexes. wgtn.ac.nz The X-ray crystal structure of [Pt(t-Bu-thixantphos)Cl₂] confirmed a wide bite angle of 151.722(15)°. wgtn.ac.nz

Other Metal Complexes (e.g., Mo, Ir, Co, Fe)

Xantphos coordinates to a wide array of other transition metals, demonstrating its versatility. rsc.org

Iridium Complexes : Iridium forms well-defined complexes where Xantphos can exhibit flexible coordination modes. Cationic Ir(I) complexes like [Ir(κ²–Xantphos)(COD)]⁺ can be converted to Ir(III) hydrido complexes. researchgate.net In these higher oxidation state complexes, Xantphos can coordinate in a tridentate κ³-P,O,P fashion, where the central oxygen atom of the xanthene backbone also binds to the metal center. researchgate.net The trigonal bipyramidal complex [Ir(xantphos)(H)(CO)(PPh₃)] has been structurally characterized, showing a large P-Ir-P bite angle of approximately 110°. tandfonline.comtandfonline.com This demonstrates the ligand's ability to maintain a wide chelate angle in different coordination geometries.

Cobalt Complexes : Xantphos has been employed in cobalt catalysis, for example, in the anti-Markovnikov hydrosilylation of alkynes. The dicobalt complex [(Xantphos)(CO)Co(μ-CO)₂Co(CO)₃] serves as a catalyst precursor. chinesechemsoc.org From this, key intermediates such as the alkyne-bridged dicobalt complex [(Xantphos)(CO)Co(μ-η²:η²-HCCCy)Co(CO)₃] and the mononuclear cobalt(I) hydride [(Xantphos)Co(H)(CO)₂] have been isolated and structurally characterized. chinesechemsoc.org These studies suggest one cobalt center acts as a "metalloligand" to the other, a role facilitated by the Xantphos framework. chinesechemsoc.org Xantphos is also used in cobalt-catalyzed C(sp³)–H bond activation. beilstein-journals.org

Iron Complexes : In the context of iron-catalyzed cross-coupling reactions, the complex FeCl₂(Xantphos) has been synthesized and characterized. acs.org Spectroscopic and computational studies reveal that the Xantphos ligand imparts distinct electronic structure and bonding characteristics compared to other bisphosphines. acs.org This electronic distinction is believed to be linked to its unique effectiveness in promoting certain challenging alkyl-alkyl cross-coupling reactions. acs.orgnih.gov

Metal-Ligand Bonding and Stability Studies

Electron Donation and Orbital Interactions

The electronic properties of Xantphos are governed by its constituent parts: the two electron-donating diphenylphosphino groups and the rigid, electron-rich xanthene backbone. The phosphorus lone pairs are the primary sites of coordination, donating electron density to the metal center. The extent of this donation influences the stability and reactivity of the resulting complex.

The electronic effect of the ligand can be probed by spectroscopic methods, such as measuring the CO stretching frequencies in metal carbonyl complexes. acs.org Modifications to the phenyl groups on the phosphorus atoms (e.g., adding electron-donating or electron-withdrawing substituents) can systematically alter the ligand's electronic properties, which in turn affects reaction rates in catalysis. researchgate.net The increased electron density on a metal center stabilized by the strong donation from Xantphos can facilitate key catalytic steps, such as oxidative addition, and can also weaken the bonds of other ligands through pi-backbonding. chemeurope.com

Chelate Ring Formation and Stability

The defining feature of Xantphos is its rigid backbone, which pre-organizes the phosphorus donor atoms for chelation. This structure leads to the formation of a nine-membered chelate ring upon coordination to a metal center. The rigidity of this ring system is a key factor in the stability of the resulting metal complexes. cmu.edu

A crucial concept for understanding this stability is the "natural bite angle" (βn), which is the preferred P-M-P angle determined by the ligand's backbone geometry alone. wikipedia.orgsemanticscholar.org For Xantphos, this angle is calculated to be around 108-112°. wikipedia.org This wide angle is significantly larger than that of ligands like dppe (~86°), which form five-membered chelate rings. The preference for this wide angle forces specific geometries on the metal center. For instance, in a five-coordinate trigonal bipyramidal complex, a wide-bite-angle ligand like Xantphos will preferentially occupy two equatorial positions to accommodate its 120° ideal angle, whereas a small-bite-angle ligand would prefer an apical-equatorial arrangement (~90°). wikipedia.org This geometric constraint stabilizes certain intermediates and transition states, which is a major reason for the high selectivity observed in many Xantphos-catalyzed reactions. acs.orgchemeurope.com

Structural Characterization of Metal Complexes

The structures of Xantphos metal complexes are extensively studied using single-crystal X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques provide precise information on bond lengths, bond angles, and the solution-state behavior of the complexes.

X-ray crystallography has been essential in confirming the wide bite angles of Xantphos in complexes with various metals. For example, P-M-P angles have been measured at 102.76° for Ru, ~110° for Ir, and can be as wide as 152° in trans-spanning Pt(II) complexes with Xantphos derivatives. researchgate.netwgtn.ac.nztandfonline.com These studies also confirm the "butterfly" conformation of the xanthene backbone. nih.gov

NMR spectroscopy is another powerful tool. ³¹P NMR provides information about the electronic environment of the phosphorus atoms and their coordination to the metal. The chemical shifts and coupling constants (e.g., ¹J(Pt-P)) are indicative of the geometry (cis vs. trans) and the nature of the metal-phosphorus bond. nih.gov ¹H NMR is used to characterize the entire ligand framework, with the chemical shifts of the xanthene backbone protons and the gem-dimethyl groups being particularly diagnostic of complex formation. mdpi.comtandfonline.com

Table 2: Representative P-M-P Bite Angles in Xantphos Metal Complexes Determined by X-ray Crystallography

| Metal Complex | Metal Center | P-M-P Angle (°) |

|---|---|---|

| [Ru(xantphos)(PPh₃)(CO)H₂] | Ru | 102.76 |

| [Ir(xantphos)(H)(CO)(PPh₃)] | Ir | ~110 |

| (Xant)Ni(alkyne) | Ni | 108.8 - 118.9 |

| [Pt(t-Bu-thixantphos)Cl₂] | Pt | 151.72 |

Data compiled from multiple crystallographic reports. researchgate.netwgtn.ac.nztandfonline.comnih.gov

X-ray Crystallography for Solid-State Structures

X-ray crystallography has been an indispensable tool for elucidating the precise three-dimensional structures of Xantphos metal complexes in the solid state. These studies provide definitive information on coordination geometries, bond lengths, and bond angles, offering insights into the steric and electronic effects of the Xantphos ligand.

A variety of Xantphos complexes with transition metals such as rhodium, palladium, iridium, and gold have been characterized crystallographically. For instance, the solid-state structure of a rhodium(III) acetyl complex, [Rh(xantphos)(COMe)I2], reveals a "pincer" κ³-P,O,P coordination mode where the xanthene oxygen atom coordinates to the metal center. acs.org In this complex, the oxygen donor is positioned trans to the acetyl ligand. acs.org Similarly, P-C activation of the Xantphos ligand in the presence of amine-boranes can lead to the formation of bimetallic rhodium complexes, such as [Rh2(κ³-P,O,P-xantphos′)2(η¹-H3B·NMe3)2]²⁺, where the ligand also adopts a κ³-P,O,P bonding motif. nih.govresearchgate.net

In palladium complexes, Xantphos often exhibits a trans-chelating mode. Solid-state structures of (Xantphos)Pd(Ar)(halide) complexes consistently show the phosphorus atoms in a trans configuration around the slightly distorted square planar palladium center. acs.org The structure of [PdCl2(Xantphos)] has also been studied, demonstrating the ligand's ability to accommodate different coordination geometries depending on the metal's requirements. mdpi.com

The iridium complex [Ir(xantphos)(H)(CO)(PPh3)] shows a trigonal bipyramidal geometry, where all three phosphorus atoms (two from Xantphos, one from triphenylphosphine) occupy the equatorial positions, while the hydride and carbonyl ligands are in the axial sites. tandfonline.com Gold(I) complexes, such as [Au2(C2F3O2)2(C39H32OP2)], have also been characterized, showing a dinuclear structure where the Xantphos ligand bridges two gold centers, which are also coordinated to trifluoroacetate anions. researchgate.net

These crystallographic studies consistently highlight the large "bite angle" of the Xantphos ligand, which is a direct consequence of its rigid xanthene backbone. This feature dictates the coordination geometry and is a key factor in the catalytic activity of its complexes. acs.orgnih.gov

Solution-Phase Structural Analysis (e.g., NMR Spectroscopy, IR Spectroscopy)

While X-ray crystallography provides a static picture of the solid-state structure, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for understanding the structure and dynamics of Xantphos metal complexes in solution.

NMR Spectroscopy: ³¹P NMR spectroscopy is particularly informative for studying diphosphine complexes. The chemical shifts and coupling constants provide valuable information about the coordination environment of the phosphorus atoms. For instance, in rhodium complexes, the observation of coupling to the ¹⁰³Rh nucleus (a spin-1/2 nucleus with 100% natural abundance) is definitive proof of coordination. In the cationic rhodium alkyne complex [Rh(xantphos)(PhC≡CPh)][BArF4], a single phosphorus environment is observed as a doublet in the ³¹P{¹H} NMR spectrum with a characteristic Rh-P coupling constant (J(RhP) = 124 Hz). acs.org Similarly, for the rhodium hydride complex [Rh(H)(CO)(PPh3)(xantphos)], ³¹P NMR is used to confirm the structure in solution. tandfonline.com For palladium dithiolate complexes coordinated by Xantphos, both ¹H and ³¹P NMR are used for characterization. researchgate.net

IR Spectroscopy: IR spectroscopy is especially useful for complexes containing carbonyl (CO) ligands, as the C-O stretching frequency is sensitive to the electronic environment of the metal center. In rhodium-carbonyl complexes of Xantphos, IR spectroscopy can be used to distinguish between different isomers in solution. acs.orgcmu.edu For example, the neutral complex [Rh(xantphos)(CO)I] shows C-O stretching frequencies that, in conjunction with DFT calculations, suggest the existence of different conformers in solution with varying rhodium-oxygen distances. acs.org The IR spectrum of [Ir(xantphos)(H)(CO)(PPh3)] also provides key data for its characterization. tandfonline.com

Together, these solution-phase techniques provide a more complete picture of the behavior of Xantphos complexes, complementing the solid-state data from X-ray crystallography and offering insights into the species present under reaction conditions.

Analysis of P-M-P Bite Angles and Metal-Oxygen Distances within Complexes

The P-M-P bite angle is a defining structural feature of chelating diphosphine ligands, and for Xantphos, this angle is notably large due to the rigid xanthene backbone. This wide bite angle has profound implications for the stability, geometry, and reactivity of its metal complexes. nih.govsemanticscholar.org

The "natural bite angle" of Xantphos, calculated using molecular mechanics, is approximately 111-112°. rsc.orgentegris.com In actual metal complexes, the observed P-M-P angle can vary but generally remains large, often falling in the range of 97° to over 150° depending on the metal and the coordination geometry. acs.orgentegris.com For example, in a trans-spanning XantphosPdMeCl complex, the P-Pd-P bite angle was found to be 153°. acs.org In contrast, the P-Rh-P angle in a κ³-coordinated rhodium(III) allyl complex, [Rh(allyl)Cl(xantphos)], is 109.54(3)°. acs.org This flexibility allows Xantphos to coordinate in both cis- and trans-chelating fashions. chemicalbook.com

A significant aspect of Xantphos coordination chemistry is the potential for the xanthene bridge oxygen atom to interact with the metal center. A survey of various Xantphos complexes has revealed a correlation between the P-M-P bite angle and the metal-oxygen (M-O) distance. acs.org Complexes can be broadly categorized into two groups:

Cis-coordination: Complexes with P-M-P bite angles less than 120° often exhibit shorter M-O distances, suggesting a stronger interaction or even direct coordination of the oxygen atom, leading to a pincer-like κ³-P,O,P coordination mode. acs.org This is observed in the [Rh(xantphos)(COMe)I2] complex. acs.org

Trans-coordination: Complexes with P-M-P bite angles greater than 143° typically show much longer M-O distances, indicating a weaker or non-existent interaction. acs.org

This M-O interaction can have significant electronic consequences, potentially enhancing the nucleophilicity of the metal center. acs.org For instance, in a tBu-Xantphos rhodium complex, the Rh-O bond length was found to be 2.2210(9) Å, which is significantly shorter than in some related complexes, indicating a notable interaction. nih.gov The interplay between the enforced bite angle and the potential for M-O interaction is a key element in tuning the electronic and steric properties of catalysts derived from Xantphos ligands.

Interactive Data Table of Structural Parameters for Selected Xantphos Complexes

| Compound | Metal | P-M-P Bite Angle (°) | M-O Distance (Å) | Coordination Geometry |

|---|---|---|---|---|

trans-XantphosPdMeCl acs.org |

Pd | 153 | - | Square Planar |

[Rh(allyl)Cl(xantphos)] acs.org |

Rh | 109.54(3) | 2.200(2) | Octahedral |

[Rh(xantphos)(COMe)I2] acs.org |

Rh | <120 (cis-chelate) | Coordinated | Octahedral |

[Pt(tBu-thixantphos)Cl2] wgtn.ac.nz |

Pt | 151.722(15) | - | Square Planar |

[Ir(xantphos)(H)(CO)(PPh3)] tandfonline.com |

Ir | Large (equatorial P) | - | Trigonal Bipyramidal |

Catalytic Applications in Homogeneous Systems

Palladium-Catalyzed Reactions

The partnership between palladium and the Xantphos ligand is particularly fruitful, leading to the development of highly efficient catalytic systems for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgchem17.com These reactions are fundamental in synthetic organic chemistry, with broad applications in the manufacturing of pharmaceuticals, agrochemicals, and advanced materials. The Xantphos ligand's structure helps to prevent the formation of inactive palladium species and can influence the reaction's regioselectivity and chemoselectivity. chem17.commit.edu

Palladium-Xantphos systems have demonstrated exceptional reactivity in a variety of carbon-carbon bond-forming cross-coupling reactions. rsc.orgchembk.com The ligand's steric bulk and specific coordination geometry around the palladium center are instrumental in achieving high yields and functional group tolerance in these transformations.

The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides or triflates, is a cornerstone of modern organic synthesis. The use of Xantphos as a ligand for the palladium catalyst has been shown to be effective in these reactions. chembk.com Well-defined Xantphos-based palladacycle precatalysts have been developed to improve the efficiency and reliability of Suzuki-Miyaura couplings, allowing them to proceed under mild conditions. sigmaaldrich.comnih.gov These catalysts are adept at coupling a variety of substrates, including challenging aryl sulfonates and boronic acids. nih.gov

Table 1: Selected Examples of Suzuki-Miyaura Cross-Coupling using Xantphos-Palladium Catalysis

| Aryl Halide/Sulfonate | Boron Species | Catalyst System | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aryl Tosylates | Various Boronic Acids | trans-dichlorobis(XPhos)palladium(II) | TBAOH, n-BuOH/H₂O, 110 °C, MW | up to 99% | nih.gov |

| Aryl Iodides | Arylboronic Acids | Xantphos ligated palladium dithiolates / Fe(CO)₅ | - | - | researchgate.net |

In the Heck reaction, which involves the coupling of an unsaturated halide with an alkene, the choice of ligand is critical for success. Xantphos has proven to be a crucial ligand for the efficiency of certain palladium-catalyzed Heck-type reactions. d-nb.infobeilstein-journals.org Its large bite angle is thought to be beneficial in promoting the reaction. d-nb.infobeilstein-journals.org For instance, in the Heck-type reaction of secondary trifluoromethylated alkyl bromides with styrenes, the use of a PdCl₂(PPh₃)₂/Xantphos system was essential for achieving high yields. d-nb.infobeilstein-journals.org

Table 2: Heck-type Coupling of Styrene (B11656) with 2-Bromo-1,1,1-trifluorohexane

| Alkene | Alkyl Halide | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Styrene | 2-Bromo-1,1,1-trifluorohexane | PdCl₂(PPh₃)₂ / Xantphos | KOAc | DCE | 80 | 88 | d-nb.info |

The Negishi coupling reaction forms carbon-carbon bonds by reacting an organozinc compound with an organic halide or triflate. Xantphos has been successfully applied as a ligand in palladium-catalyzed Negishi reactions, demonstrating high selectivity, particularly in challenging systems. chembk.comacs.org It has been utilized for the highly branch-selective cross-coupling of heteroaryl halides with acyclic secondary alkyl organozinc reagents, which is relevant for synthesizing motifs found in pharmaceuticals. acs.org The Pd₂(dba)₃/Xantphos system is also effective for the catalytic difluoromethylation of arylzinc reagents. researchgate.net

Table 3: Application of Xantphos in Negishi Cross-Coupling Reactions

| Substrate 1 | Substrate 2 | Catalyst System | Key Feature | Yield | Reference |

|---|---|---|---|---|---|

| Heteroaryl Halides | Acyclic sec-Alkyl Organozinc Reagents | Xantphos Pd G3 | High branch-selectivity (>100:1) | - | acs.org |

| Arylzinc Reagents | Difluoroiodomethane | Pd₂(dba)₃ / Xantphos | Synthesis of difluoromethyl products | - | researchgate.net |

The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides. organic-chemistry.orglibretexts.org An efficient catalytic system for this transformation involves a combination of a palladium salt, such as Pd(OAc)₂, with a copper(I)-Xantphos complex, specifically Cu(Xantphos)I. researchgate.net This system is effective for the coupling of various aryl bromides, aryl iodides, and even electron-poor aryl chlorides. Research suggests that in this system, the Xantphos ligand coordinates with copper, playing a unique role in the catalytic cycle. researchgate.net

Table 4: Sonogashira Coupling using a Pd(OAc)₂/Cu(Xantphos)I System

| Halide Type | Alkyne Type | Catalyst System | Conditions | Substrate Scope | Reference |

|---|---|---|---|---|---|

| Aryl Bromides/Iodides, Electron-poor Aryl Chlorides | Terminal Alkynes | Pd(OAc)₂ / Cu(Xantphos)I | Mild conditions | Broad | researchgate.net |

Direct C-H arylation of heteroarenes represents a more atom-economical alternative to traditional cross-coupling reactions. A highly efficient method has been developed using a dual palladium/copper catalytic system. organic-chemistry.orgnih.gov The key to this transformation is the synergistic combination of a palladium catalyst and a well-defined copper cocatalyst, Cu(Xantphos)I. nih.govcapes.gov.br This system operates under mild conditions with low catalyst loadings (e.g., 0.25 mol% Pd, 1 mol% Cu cocatalyst) and is effective for a wide range of heterocycles and aryl halides. organic-chemistry.orgnih.gov The Cu(Xantphos)I complex is believed to bind to the heteroarene, facilitating the C-H activation step. organic-chemistry.org

Table 5: Palladium/Copper Cocatalyzed Direct Arylation of Heteroarenes

| Heteroarene | Aryl Halide | Catalyst System | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Various Heterocycles | Various Aryl Halides | PXPd complex / Cu(Xantphos)I | 100 °C, 18 h | up to 97% | organic-chemistry.org |

Carbon-Carbon Coupling Reactions

Rhodium-Catalyzed Reactions

The hydroformylation of alkenes, or the "oxo process," is a large-scale industrial process that converts alkenes, carbon monoxide, and hydrogen into aldehydes. Rhodium complexes bearing phosphine (B1218219) ligands are highly effective catalysts for this transformation. Xantphos and its derivatives are prominent ligands in this field, particularly for their ability to control regioselectivity.

A key challenge in the hydroformylation of terminal and internal alkenes is controlling the regioselectivity to favor either the linear (n) or the branched (iso) aldehyde product. The structural properties of the phosphine ligand, especially its "bite angle" (the P-Rh-P angle), play a crucial role in directing this selectivity.

Xantphos is a wide-bite-angle bidentate ligand, and this feature is directly correlated with a high selectivity for the formation of linear aldehydes. researchgate.net In the hydroformylation of terminal alkenes like 1-octene (B94956), rhodium catalysts modified with Xantphos-type ligands consistently produce the linear aldehyde with very high selectivity, often exceeding 98-99%. researchgate.netacs.org This high linear selectivity is attributed to the steric environment created by the ligand, which favors the formation of the linear rhodium-alkyl intermediate that precedes the aldehyde product. researchgate.netrsc.org The catalyst system forces the diphosphine to coordinate in a bis-equatorial fashion in the key trigonal bipyramidal rhodium-hydride intermediate, which disfavors the formation of the bulkier branched alkyl species. acs.org

For internal alkenes, achieving high linear selectivity is more challenging. However, Xantphos-based ligands have demonstrated unprecedented success, achieving up to 96% regioselectivity for the linear aldehyde in the hydroformylation of trans-2-octene. acs.orgresearchgate.net Studies have shown a clear correlation: ligands with larger bite angles tend to produce more selective systems for linear aldehydes, although the selectivity may decrease if the bite angle becomes excessively large (e.g., >125°). acs.orgresearchgate.net

Table 4: Regioselectivity in Rh-Catalyzed Hydroformylation of Octene Isomers

| Substrate | Ligand | Linear Aldehyde (%) | Branched Aldehyde (%) | l/b Ratio |

| 1-Octene | Xantphos | 98.3 | 1.7 | ~58:1 |

| 1-Octene | Heterogenized Xantphos | ~90 | ~10 | 9:1 |

| trans-2-Octene | Xantphos derivative | 96 | 4 | 24:1 |

| Styrene | Xantphos | 70 | 30 | 2.3:1 |

Data compiled from various studies on rhodium-catalyzed hydroformylation. researchgate.netresearchgate.net

The efficiency of a catalyst is often measured by its turnover frequency (TOF), which quantifies the number of substrate molecules converted per unit of catalyst per unit of time. In the rhodium-catalyzed hydroformylation of alkenes, Xantphos-based ligands not only provide excellent regioselectivity but also contribute to highly active catalytic systems.

For the hydroformylation of 1-octene, catalysts using Xantphos derivatives have achieved TOFs as high as 3275 mol(aldehyde)·mol(Rh)⁻¹·h⁻¹. acs.orgresearchgate.net The catalytic activity is influenced by reaction parameters such as temperature and pressure, as well as the specific structure of the ligand. For instance, raising the temperature from 40°C to 80°C in the hydroformylation of 1-octene with a Rh/Xantphos catalyst resulted in a higher TOF of 800 mol·mol(Rh)⁻¹·h⁻¹ while maintaining excellent linear selectivity (97.7%). researchgate.net

Heterogenized versions of the catalyst, where Xantphos is incorporated into porous organic polymers (POPs), have also been developed. These solid catalysts exhibit high activity, with TOFs in the range of 300–500 h⁻¹ for the hydroformylation of long-chain olefins, while maintaining high selectivity and allowing for catalyst recycling. researchgate.net

Dehydrocoupling of Amine-Boranes

Rhodium complexes incorporating the Xantphos ligand have demonstrated significant efficacy in the dehydrocoupling of amine-boranes, a critical reaction for the formation of B-N bonds and the synthesis of boron-nitrogen polymers. The [Rh(Xantphos)]+ catalytic system is particularly effective for this transformation. nih.govnsf.gov

Detailed mechanistic and catalytic studies have shown that at catalyst loadings as low as 0.1-0.2 mol%, this system can efficiently convert dimethylamine-borane (H₃B·NMe₂H) into its dimeric form, [H₂B−NMe₂]₂. nih.govnsf.govresearchgate.net For methylamine-borane (H₃B·NMeH₂), the catalyst promotes dehydropolymerization, yielding poly(methylaminoborane) with high molecular weights. nih.govnsf.gov Mechanistic investigations suggest the active catalyst is a Rh–amido–borane intermediate, which forms after an initial induction period. nih.govnsf.govresearchgate.net The process for H₃B·NMeH₂ follows a chain-growth mechanism, where the polymer chain propagates from the metal center. nih.govresearchgate.net Dimeric rhodium complexes based on Xantphos have also been identified as highly active catalysts for these reactions, suggesting that bimetallic cooperativity may play a role. nih.gov

| Substrate | Catalyst System | Catalyst Loading | Product | Key Findings |

|---|---|---|---|---|

| Dimethylamine-borane (H₃B·NMe₂H) | [Rh(Xantphos)]⁺ | 0.1 - 0.2 mol% | Dimeric [H₂B−NMe₂]₂ | Efficient catalytic dehydrocoupling to the dimeric product. nih.govnsf.govnih.gov |

| Methylamine-borane (H₃B·NMeH₂) | [Rh(Xantphos)]⁺ | 0.1 - 0.2 mol% | Poly(methylaminoborane) ([H₂BNMeH]n) | Produces high molecular weight polymer (Mn up to 22,700 g/mol). nih.govnsf.govresearchgate.net |

Hydroacylation Reactions

The intermolecular hydroacylation of unactivated alkenes and alkynes is a significant challenge in organic synthesis. While rhodium catalysis is a primary method for this transformation, its success often relies on the use of aldehydes containing a coordinating heteroatom to prevent catalyst decarbonylation. nsf.gov Research in this area has highlighted catalyst systems based on rhodium and wide bite-angle phosphine ligands. However, specific, well-documented examples of the Xantphos ligand being broadly applied to the intermolecular hydroacylation of simple, unactivated olefins and alkynes are not prominent in the surveyed literature. Studies often report the use of structurally related ligands, such as DPEphos, in these transformations. thieme-connect.de

Dehydrogenation Borylation of Cyclic Alkenes

A rhodium-Xantphos system provides a direct route for the dehydrogenative borylation of cyclic alkenes, yielding valuable cyclic 1-alkenylboronic acid pinacol (B44631) esters. researchgate.netrsc.org This transformation offers an advantage over other methods by directly functionalizing a C-H bond.

The catalyst, typically generated in situ from [RhCl(cod)]₂ and Xantphos, effectively promotes the reaction between cyclic alkenes and bis(pinacolato)diboron. researchgate.net This method has been successfully applied to various cyclic alkenes, including cyclohexene (B86901) and cyclododecene, to produce the corresponding 1-alkenylboronate esters in good yields. researchgate.netacs.org The use of the Xantphos ligand was found to be crucial for suppressing the formation of undesired allylboronate side products. researchgate.net

| Alkene Substrate | Catalyst System | Borylating Agent | Product | Yield |

|---|---|---|---|---|

| Cyclohexene | [RhCl(cod)]₂ / Xantphos | Bis(pinacolato)diboron | 1-(Cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Good researchgate.net |

| Cycloheptene | [RhCl(cod)]₂ / Xantphos | Bis(pinacolato)diboron | 1-(Cyclohept-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Good researchgate.net |

| Cyclooctene | [RhCl(cod)]₂ / Xantphos | Bis(pinacolato)diboron | 1-(Cyclooct-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Good researchgate.net |

Nickel-Catalyzed Reactions

The combination of nickel and the Xantphos ligand has proven to be a versatile and highly effective catalytic system for a range of transformations, particularly cycloaddition reactions.

Based on a review of the available scientific literature, the specific reaction of alkynylcyanation of alkynes, which involves the addition of a cyano group and an alkynyl group across a carbon-carbon triple bond, is not a well-documented application for nickel-Xantphos catalysts.

The Ni(0)/Xantphos system is a premier catalyst for the [2+2+2] cycloaddition of diynes and unactivated nitriles to synthesize highly substituted pyridines. nih.gov This catalytic system is noted for its efficiency, broad substrate scope, and ability to function under mild conditions, often proving superior to other state-of-the-art catalysts based on cobalt, ruthenium, or rhodium. nih.gov The system effectively converts both internal and terminal diynes into pyridine (B92270) products. nih.gov Furthermore, the (Xantphos)₂Ni complex, once thought to be unreactive, can serve as a viable pre-catalyst when activated by a nitrile or other coordinating solvent. Beyond pyridine synthesis, Ni/Xantphos systems also catalyze other cycloadditions, such as the reaction of bisallenes.

| Reaction Type | Catalyst System | Substrates | Product | Key Findings |

|---|---|---|---|---|

| [2+2+2] Cycloaddition | Ni(cod)₂ / Xantphos | Diynes and Nitriles | Substituted Pyridines | Highly efficient and general catalyst system with a broad substrate scope under mild conditions. nih.gov |

| [2+2] Cycloaddition | Ni(0) / Xantphos | Bisallenes | "Head to head" cycloadducts | Catalyzes the formation of dienyl products suitable for further reactions. |

Copper-Catalyzed Reactions

Xantphos has emerged as a critical ligand in copper-catalyzed reactions, enabling high levels of selectivity. In the copper-catalyzed hydrosilylation of terminal allenes, a catalyst system of Cu(OAc)₂ and Xantphos provides linear (E)-allylsilanes with excellent regio- and stereoselectivity. The use of Xantphos was superior to other mono- and bidentate phosphine ligands, leading to high yields and E/Z ratios up to 99:1.

Similarly, in the hydroboration of 1,3-enynes, a Cu(I)/Xantphos catalyst facilitates the cis-hydroboration to yield 2-boryl-1,3-dienes with excellent chemo-, regio-, and stereoselectivity. The optimized conditions involve copper(I) acetate (B1210297) and Xantphos, showcasing the ligand's role in controlling the reaction outcome. Copper(I)-Xantphos systems have also been utilized in the synthesis of allylboronates via the γ-selective substitution of allylic carbonates with diboron (B99234) reagents.

| Reaction Type | Catalyst System | Substrates | Product Type | Selectivity/Yield |

|---|---|---|---|---|

| Hydrosilylation of Allenes | Cu(OAc)₂ / Xantphos | Terminal allenes, diarylsilanes | (E)-allylsilanes | High yields (up to 90%) and excellent E/Z selectivity (>99:1). |

| cis-Hydroboration of 1,3-Enynes | CuOAc / Xantphos | 1,3-enynes, HBpin | (Z,Z)-2-boryl-1,3-dienes | Good yields (up to 89%) and excellent chemo- and stereoselectivity. |

| γ-Substitution of Allylic Carbonates | Cu(I) / Xantphos | Allylic carbonates, bis(pinacolato)diboron | Allylboronates | Provides efficient synthesis with high γ-selectivity. |

Chlorotrifluoromethylation of Alkenes

The utility of Dimethyl bis diphenylphosphino xanthene (commonly known as Xantphos) extends to copper-catalyzed photoredox reactions for the functionalization of alkenes. Specifically, a copper-based photoredox catalyst incorporating Xantphos has been effectively used for the chlorotrifluoromethylation of alkenes. nih.gov This process involves the addition of both a trifluoromethyl group and a chlorine atom across the double bond of an alkene.

The catalytic system, [Cu(NN′)(Xantphos)][PF6], where NN′ represents 6-methyl-4-(2,4,5-trimethylphenyl)-2,2′-bipyridine, is employed in very low concentrations (0.5 mol%). nih.gov The reaction proceeds under irradiation with blue LEDs at 40 °C. This method has proven compatible with a range of substrates, including aryl and heteroaryl substituted terminal alkenes, as well as terminal alkenes that have adjacent electron-withdrawing groups like esters and amides. nih.gov The presence of visible light and the photocatalyst are essential for the transformation to occur. nih.gov This catalytic system has also been successfully applied to the difunctionalization of more complex, biologically active molecules. nih.gov

Hydrogenation of Carbon Dioxide